molecular formula C16H13FN4OS B12019204 5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 676485-19-1

5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12019204
CAS No.: 676485-19-1
M. Wt: 328.4 g/mol
InChI Key: GCECKELRCHZVGS-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, a methoxybenzylidene group, and a triazole ring, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

    Formation of the Methoxybenzylidene Group: The methoxybenzylidene group is formed through a condensation reaction between an aldehyde and an amine.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The fluorophenyl and methoxybenzylidene groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the fluorine atom, which may affect its biological activity.

    5-(4-Chlorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

    5-(4-Methylphenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Features a methyl group, which may influence its chemical properties.

Uniqueness

The presence of the fluorophenyl group in 5-(4-Fluorophenyl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs.

Properties

CAS No.

676485-19-1

Molecular Formula

C16H13FN4OS

Molecular Weight

328.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-[(E)-(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13FN4OS/c1-22-14-8-2-11(3-9-14)10-18-21-15(19-20-16(21)23)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,20,23)/b18-10+

InChI Key

GCECKELRCHZVGS-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.